Di-n-octyl sebacate
Overview
Description
Di-n-octyl sebacate, also known as dioctyl sebacate (DOS), DEHS, and BEHS, is an organic compound which is the diester of sebacic acid and 2-ethylhexanol . It is an oily colorless liquid and is used as a plasticizer, including in the explosive C4 . It has also found use in Dot 5 brake fluid, in ester-based engine oils and additives, as seed particle for Particle Image Velocimetry (PIV) and as a model compound that forms stable aerosols .
Molecular Structure Analysis
The molecular formula of Di-n-octyl sebacate is C26H50O4 . Its average mass is 426.673 Da and its monoisotopic mass is 426.370911 Da .Physical And Chemical Properties Analysis
Di-n-octyl sebacate has a density of 0.9±0.1 g/cm³ . Its boiling point is 442.0±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.9±3.0 kJ/mol . The flash point is 198.4±18.2 °C . The index of refraction is 1.455 . The molar refractivity is 126.1±0.3 cm³ . It has 4 H bond acceptors, 0 H bond donors, and 25 freely rotating bonds .Scientific Research Applications
1. Electrochemical Applications Di-n-octyl sebacate (DOS) has been studied for its role in ion-selective electrode membranes. Research by Armstrong and Todd (1987) showed that DOS in a PVC membrane exhibits significantly different dissociation behavior compared to its behavior in a liquid state, highlighting its potential in electrochemical applications (Armstrong & Todd, 1987).
2. Lubrication Properties DOS has been evaluated for its lubricity characteristics in the context of sebacic acid-based esters. A study by Ahmed, Salimon, and Yarmo (2014) demonstrated that DOS possesses notable oxidative stability and affects lubrication properties such as pour point and flash point, underscoring its importance in the development of new lubricants (Ahmed, Salimon, & Yarmo, 2014).
3. Agglomeration in Electric Fields DOS was the subject of an experimental study by Ji, Hwang, Bae, and Kim (2001) on the agglomeration of liquid particles in alternating electric fields. This research provides insights into the applications of DOS in fields requiring precise control of particle behavior (Ji, Hwang, Bae, & Kim, 2001).
4. Thermal-Oxidative Stability The influence of antioxidants on the thermal-oxidative degradation of synthetic esters like DOS was studied by Chao, Li, and Wang (2014). This research is crucial for understanding how DOS behaves under thermal stress and its potential applications in environments with varying temperatures (Chao, Li, & Wang, 2014).
5. Biodegradation DOS's biodegradation properties were investigated by Booth, Cooper, and Robb (1968), focusing on its impact on the flexibility and weight of plasticized PVC materials. This research is relevant for environmental considerations regarding the use of DOS in various materials (Booth, Cooper, & Robb, 1968).
6. Environmental Applications An experimental study by Clarke, Wang, and Chen (2003) on sum frequency generation vibrational spectroscopy revealed how DOS behaves on the surface of polyurethane films in different environments. This research provides insights into the environmental applications of DOS, especially in biosensors and biocompatible materials (Clarke, Wang, & Chen, 2003).
properties
IUPAC Name |
dioctyl decanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDHDXOBDPUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047537 | |
Record name | Dioctyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-n-octyl sebacate | |
CAS RN |
2432-87-3 | |
Record name | Dioctyl decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctyl decanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-n-octyl sebacate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanedioic acid, dioctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dioctyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOCTYL DECANEDIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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